2-Ethyl-7-methoxyfuro[2,3-c]pyridine
Description
2-Ethyl-7-methoxyfuro[2,3-c]pyridine is a fused heterocyclic compound comprising a pyridine ring annulated with a furan moiety. Its structure features a methoxy group at position 7 and an ethyl substituent at position 2 (CAS: 117612-53-0; molecular formula: C₉H₁₁NO₂) . The ethyl and methoxy groups likely enhance lipophilicity and metabolic stability, making it relevant for pharmaceutical exploration .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethyl-7-methoxyfuro[2,3-c]pyridine |
InChI |
InChI=1S/C10H11NO2/c1-3-8-6-7-4-5-11-10(12-2)9(7)13-8/h4-6H,3H2,1-2H3 |
InChI Key |
AWFFWTDUPVHHBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C(=NC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The 2-ethyl group increases hydrophobicity relative to 2-methyl or hydroxy-substituted analogs, which could improve membrane permeability .
Synthetic Efficiency: Pyrrolo[2,3-c]pyridines achieve higher yields (e.g., 95% for nitro-pyridine intermediates ) compared to furopyridines, likely due to the stability of nitro intermediates during cyclization. Thieno[2,3-c]pyridines (sulfur analogs) require specialized catalysts like SnCl₄ for cyclization, suggesting greater synthetic complexity than oxygen-based furopyridines .
Physicochemical Properties
- Boiling Point/Solubility : Methoxy and ethyl groups increase molecular weight and reduce polarity relative to unsubstituted furopyridines, likely lowering aqueous solubility but improving lipid bilayer penetration .
- Stability : Ethyl substituents may sterically protect the furan ring from electrophilic degradation, enhancing stability under acidic conditions compared to 3-ethoxy derivatives .
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